N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a heterocyclic sulfonamide derivative characterized by a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The benzamide moiety is linked to a cyclohexyl(methyl)sulfamoyl group at the para position of the benzene ring.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-13-18(14(2)24)28-20(21-13)22-19(25)15-9-11-17(12-10-15)29(26,27)23(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUEEQLQDBNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with the appropriate thioamide and α-haloketone to form the thiazole ring.
Acetylation: Acetylation of the thiazole ring at the 5-position.
Formation of the Benzamide Group: Coupling the thiazole derivative with 4-aminobenzoyl chloride to form the benzamide linkage.
Sulfonamide Formation: Introducing the cyclohexyl(methyl)sulfonamide group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.
Reduction: Reduction reactions could target the sulfonamide group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes or as a probe in biochemical assays.
Material Science: Exploring its properties as a building block for advanced materials or polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The thiazole ring and sulfonamide group are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences : Replacement of the thiazole ring with 1,3,4-oxadiazole and substitution of the sulfamoyl group (e.g., ethyl vs. methyl).
- Activity : Both compounds exhibit antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition. LMM11 showed enhanced activity due to the cyclohexyl-ethylsulfamoyl group, suggesting alkyl chain length impacts potency .
Thiadiazole Derivatives (Compounds 6, 8a–8c)
- Compound 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Compound 8a: N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Key Differences: Thiadiazole core with pyridine or isoxazole substituents. Synthesis: Prepared via condensation of enaminones with active methylene compounds, yielding products with dual carbonyl groups (IR: 1605–1719 cm⁻¹) .
Table 1: Comparison of Heterocyclic Core Modifications
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Thiazole | 5-acetyl-4-methyl | Not reported (predicted enzyme inhibition) |
| LMM5/LMM11 | 1,3,4-Oxadiazole | Benzyl(methyl)/cyclohexyl(ethyl) | Antifungal (Trr1 inhibition) |
| Compound 8a | Thiadiazole | Pyridin-2-yl, acetyl | Synthetic intermediate |
Sulfamoyl Group Modifications
Cyclohexyl(methyl)sulfamoyl vs. Bis(2-methoxyethyl)sulfamoyl
Dimethylsulfamoyl Derivatives
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article presents a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H25N3O4S2. The compound features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S2 |
| CAS Number | 683265-35-2 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Research indicates that this compound can activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. A study demonstrated that it enhances the release of immunostimulatory cytokines in human monocytic cell lines when stimulated with lipopolysaccharide (LPS) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related sulfamoyl benzamidothiazole compounds have provided insights into the modifications that enhance biological activity. For instance, specific substitutions on the thiazole and benzamide moieties have been shown to significantly affect the potency of these compounds in activating NF-κB .
Case Studies
- Immunostimulatory Effects : In murine models, compounds similar to this compound were used as co-adjuvants alongside established TLR agonists. These combinations resulted in a marked increase in antigen-specific antibody titers compared to controls .
- Antibacterial Activity : Related thiazole derivatives have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as lead compounds for developing new antibacterial agents .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
